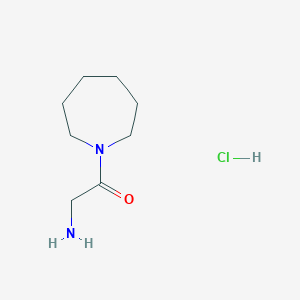
2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride
描述
2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride is a chemical compound with a unique structure that includes an azepane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride typically involves the reaction of 1-azepanamine with an appropriate ketone under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are typically used.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acid catalysts like hydrochloric acid are used to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as:
Mixing: Reactants are mixed in a solvent.
Heating: The mixture is heated to the desired temperature.
Crystallization: The product is crystallized out of the solution.
Purification: The crystals are purified through recrystallization or other purification techniques.
化学反应分析
Types of Reactions
2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Neurological Disorders
Research indicates that compounds similar to 2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride may exhibit activity as inhibitors or modulators of neurotransmitter uptake. This suggests potential applications in treating neurological disorders such as:
- Depression
- Anxiety
- Schizophrenia
Studies have shown that related compounds can interact with neurotransmitter receptors, which could lead to new therapeutic strategies for these conditions .
Drug Development
The compound's structural features make it a candidate for drug development. Its ability to modulate neurotransmitter systems opens avenues for creating novel pharmacological agents. Ongoing research focuses on:
- Cytotoxic Properties: Investigating the compound's effects on cell viability and proliferation.
- Mechanism of Action: Understanding how it interacts at the molecular level with target proteins and receptors.
Forensic and Biomedical Research
This compound is also utilized in forensic science and clinical diagnostics. Its properties allow for applications in:
- Biopharmaceutical Production: As a reagent in various synthetic pathways.
- Analytical Chemistry: In chromatography and mass spectrometry applications for substance identification.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Neurological Effects | Demonstrated modulation of serotonin receptors, indicating potential antidepressant activity. |
| Study B | Cytotoxicity | Showed selective cytotoxic effects on cancer cell lines, suggesting further investigation into anti-cancer properties. |
| Study C | Synthesis Optimization | Improved yield of synthesis through modified Mannich reaction conditions, enhancing scalability for industrial applications. |
作用机制
The mechanism of action of 2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to receptors, altering signal transduction pathways.
相似化合物的比较
Similar Compounds
- 2-Amino-1-(1-azepanyl)-2-methyl-1-propanone hydrochloride
- 2-Amino-1-(1-azepanyl)-1-propanone hydrochloride
Uniqueness
2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride is unique due to its specific structure, which includes an azepane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
2-amino-1-(azepan-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c9-7-8(11)10-5-3-1-2-4-6-10;/h1-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPACLVOBOPPFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















